3-Amino-5-(methoxycarbonyl)benzoic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

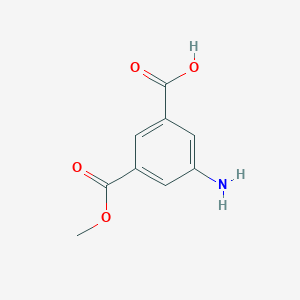

2D Structure

特性

IUPAC Name |

3-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGKQIDRZUUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543823 | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28179-47-7 | |

| Record name | 1-Methyl 5-amino-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Amino-5-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Amino-5-(methoxycarbonyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its structure, properties, synthesis, and analytical methods. Due to the limited availability of direct experimental data for this specific compound, information from closely related analogs is utilized to provide a predictive profile.

Chemical and Physical Properties

This compound is a trifunctional organic compound containing an aromatic ring substituted with an amino group, a carboxylic acid group, and a methyl ester group. These functional groups impart a unique combination of acidic, basic, and neutral characteristics, making it a versatile building block in organic synthesis.

Structural and General Properties

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 28179-47-7 | [1] |

| Molecular Formula | C₉H₉NO₄ | [2][3] |

| Molecular Weight | 195.17 g/mol | [2][3] |

| Physical Form | Solid | Predicted |

| Purity | Typically >95% | Commercial suppliers |

Physicochemical Data

| Property | Estimated Value | Reference Compound(s) |

| Melting Point (°C) | 170 - 190 | 3-Amino-5-methoxybenzoic acid (180-185 °C) |

| Boiling Point (°C) | > 300 | Predicted based on high polarity and MW |

| Solubility | ||

| Water | Sparingly soluble | Benzoic acid is slightly soluble in water[4] |

| Methanol | Soluble | Benzoic acid derivatives show good solubility[5] |

| Ethanol | Soluble | Benzoic acid derivatives show good solubility[5] |

| DMSO | Soluble | Common solvent for polar organic compounds |

| Dichloromethane | Slightly soluble | Benzoic acid has some solubility[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the reviewed literature. Therefore, the following sections provide detailed, plausible methodologies based on standard organic chemistry transformations and procedures for analogous compounds.

Proposed Synthesis Protocol

A viable synthetic route to this compound can be envisioned starting from 3,5-dinitrobenzoic acid. The synthesis involves two key steps: esterification of the carboxylic acid and subsequent reduction of the two nitro groups to amino groups.

Step 1: Methyl Esterification of 3,5-Dinitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3,5-dinitrobenzoic acid (1.0 eq) in methanol (10-20 mL per gram of starting material).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 3,5-dinitrobenzoate.

Step 2: Reduction of Methyl 3,5-Dinitrobenzoate

-

Reaction Setup: Dissolve the methyl 3,5-dinitrobenzoate (1.0 eq) from the previous step in ethanol or methanol in a hydrogenation vessel.

-

Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

-

Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-10 hours.[6]

-

Filtration and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. The filtrate containing the crude product can be concentrated under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.

Proposed Analytical Protocol (HPLC)

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound. A reverse-phase method would be suitable.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid (for Mass Spectrometry compatibility) or phosphoric acid.[7]

-

Gradient: A linear gradient from 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV-Vis scan of the compound (likely around 254 nm and 280 nm).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute as necessary.

Spectral Data (Predicted)

Actual spectral data for this compound is not available. The following are predicted key spectral features based on the analysis of 3-aminobenzoic acid.[8][9][10]

¹H NMR Spectroscopy

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.0 - 13.0 | br s |

| Aromatic H | 7.0 - 8.0 | m |

| -NH₂ | 3.5 - 5.0 | br s |

| -OCH₃ | ~3.9 | s |

¹³C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -C=O (acid) | 165 - 175 |

| -C=O (ester) | 160 - 170 |

| Aromatic C-NH₂ | 140 - 150 |

| Aromatic C-COOH | 130 - 140 |

| Aromatic C-COOCH₃ | 130 - 140 |

| Aromatic C-H | 110 - 130 |

| -OCH₃ | 50 - 60 |

FT-IR Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| O-H stretch (acid) | 2500-3300 | Broad |

| N-H stretch (amine) | 3300-3500 | Medium, two bands |

| C=O stretch (acid) | 1680-1710 | Strong, sharp |

| C=O stretch (ester) | 1715-1735 | Strong, sharp |

| C-N stretch | 1250-1350 | Medium |

| C-O stretch | 1000-1300 | Strong |

Biological Activity and Potential Applications

While specific biological activities of this compound are not well-documented, derivatives of 3-aminobenzoic acid have been explored for their therapeutic potential. Studies on related compounds suggest potential antioxidant and anticancer activities. The presence of the amino and carboxylic acid groups makes it a candidate for use as a scaffold in the synthesis of novel bioactive molecules and as a linker in medicinal chemistry applications.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 3,5-dinitrobenzoic acid.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the predicted properties and protocols.

References

- 1. arctomsci.com [arctomsci.com]

- 2. 3-Ethoxy-5-(methoxycarbonyl)benzoic acid | C11H12O5 | CID 69357330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]

- 7. 3-Amino-5-((methylamino)carbonyl)benzoic acid | SIELC Technologies [sielc.com]

- 8. Benzoic acid, 3-amino- [webbook.nist.gov]

- 9. 3-Aminobenzoic acid(99-05-8) IR Spectrum [m.chemicalbook.com]

- 10. 3-Aminobenzoic acid(99-05-8) 1H NMR spectrum [chemicalbook.com]

3-Amino-5-(methoxycarbonyl)benzoic acid CAS number and structure

An In-depth Technical Guide to 3-Amino-5-(methoxycarbonyl)benzoic acid

This technical guide provides a comprehensive overview of this compound, including its chemical structure, properties, synthesis, and potential applications in research and drug development. The information is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is an aromatic compound containing three functional groups: an amino group, a carboxylic acid, and a methyl ester. This trifunctional nature makes it a versatile building block in organic synthesis.

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical and Safety Data

The following tables summarize the key physicochemical properties and safety information for this compound, primarily sourced from chemical suppliers.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 195.17 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 440.4°C at 760 mmHg | |

| Purity | 97-98% | [1] |

| InChI Key | QGGKQIDRZUUHAR-UHFFFAOYSA-N | |

| Storage | 2-8°C, protect from light, keep sealed in a dry place. | [2] |

Table 2: Safety and Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |

| Acute toxicity, Oral; Skin corrosion/irritation; Serious eye damage/eye irritation; Specific target organ toxicity — single exposure | GHS07 (Harmful) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Data compiled from supplier safety data sheets.[1]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Representative Experimental Protocol (Hypothetical):

This protocol describes the reduction of 3-nitro-5-(methoxycarbonyl)benzoic acid to this compound.

-

Dissolution: Dissolve 3-nitro-5-(methoxycarbonyl)benzoic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride (SnCl₂, 3-5 eq) or introduce a palladium on carbon catalyst (10 mol%) and place the reaction under a hydrogen atmosphere.

-

Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

If using H₂/Pd-C, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

-

If using SnCl₂, quench the reaction with water and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography to yield the final product.

-

Characterization: Confirm the structure and purity of the product using techniques such as NMR, IR, and mass spectrometry.

Spectroscopic and Analytical Data

Specific spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons appearing as singlets or multiplets in the range of 7.0-8.5 ppm. - A singlet for the methyl ester protons around 3.9 ppm. - A broad singlet for the amino group protons (NH₂). - A broad singlet for the carboxylic acid proton (>10 ppm). |

| ¹³C NMR | - Carbonyl carbons of the ester and carboxylic acid in the range of 165-175 ppm. - Aromatic carbons between 110-150 ppm. - Methyl carbon of the ester around 52 ppm. |

| IR Spectroscopy | - Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹). - N-H stretching from the amino group (approx. 3300-3500 cm⁻¹). - C=O stretching from the carboxylic acid and ester (approx. 1680-1730 cm⁻¹). - C-N stretching and aromatic C=C bending in the fingerprint region. |

| Mass Spectrometry | - Expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight (195.17 g/mol ). |

Applications in Research and Drug Development

This compound is not a widely reported bioactive molecule itself. Its primary utility in a research and development context is as a versatile chemical building block for the synthesis of more complex molecules. The presence of three distinct functional groups allows for selective chemical modifications.

The broader class of aminobenzoic acid derivatives has been extensively studied in medicinal chemistry for a variety of therapeutic areas.

Table 4: Biological Activities of Related Benzoic Acid Derivatives

| Compound/Derivative Class | Biological Activity | Potential Therapeutic Area | Reference |

| 3-Amide-5-aryl benzoic acid derivatives | P2Y₁₄ receptor antagonists | Anti-inflammatory, Gout | [3] |

| Benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives | Cytotoxicity against HeLa cells, HDAC8 inhibition | Anticancer | [4][5] |

| General benzoic acid derivatives | Various, including anticancer and antimicrobial | Oncology, Infectious Diseases | [6] |

General Workflow for Use in Drug Discovery:

The following diagram illustrates a typical workflow for using a building block like this compound in a medicinal chemistry campaign.

Caption: General workflow for utilizing a chemical building block in drug discovery.

References

- 1. This compound | 28179-47-7 [sigmaaldrich.com]

- 2. This compound | 28179-47-7 [sigmaaldrich.com]

- 3. Design, synthesis and evaluation of 3-amide-5-aryl benzoic acid derivatives as novel P2Y14R antagonists with potential high efficiency against acute gouty arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. preprints.org [preprints.org]

Synthesis of 3-Amino-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a primary synthesis pathway for 3-Amino-5-(methoxycarbonyl)benzoic acid, a valuable building block in pharmaceutical and materials science. The described methodology focuses on the robust and scalable reduction of a nitro-substituted precursor. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthesis workflow to aid in laboratory-scale production.

Overview of the Synthetic Pathway

The principal and most well-documented route for the synthesis of this compound involves a two-step process commencing from 5-nitroisophthalic acid. The initial step is the selective mono-esterification of 5-nitroisophthalic acid to yield 3-(methoxycarbonyl)-5-nitrobenzoic acid. This intermediate is then subjected to catalytic hydrogenation to reduce the nitro group to the desired amine, affording the final product.

Experimental Protocols

Step 1: Synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic Acid

This procedure outlines the selective hydrolysis of dimethyl 5-nitroisophthalate to yield the mono-methyl ester.

Materials:

-

Dimethyl 5-nitroisophthalate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and a condenser, dissolve dimethyl 5-nitroisophthalate in methanol.

-

Prepare a solution of sodium hydroxide in water.

-

Add the sodium hydroxide solution dropwise to the methanolic solution of the diester over a period of approximately 20 minutes while stirring.

-

Heat the reaction mixture to reflux and maintain for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution with hydrochloric acid to a pH of 2-3, resulting in the precipitation of the product.

-

Filter the precipitate and wash with water.

-

The crude product can be further purified by recrystallization or other standard techniques.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of 3-(methoxycarbonyl)-5-nitrobenzoic acid.

Materials:

-

3-(methoxycarbonyl)-5-nitrobenzoic acid

-

Methanol

-

Palladium on carbon (10% Pd/C) or Palladium hydroxide on carbon (20% Pd(OH)₂, Pearlman's catalyst)

-

Hydrogen gas (H₂)

-

Inert gas (Argon or Nitrogen)

-

Celite or a similar filter aid

Procedure:

-

To a hydrogenation flask, add the catalyst (10% Pd/C or 20% Pd(OH)₂) under an inert atmosphere.

-

Carefully add methanol to wet the catalyst.

-

Add a solution of 3-(methoxycarbonyl)-5-nitrobenzoic acid in methanol to the flask.

-

Seal the flask and purge the system with an inert gas, followed by evacuation.

-

Introduce hydrogen gas into the reaction vessel (typically via a balloon or a pressurized system). For higher pressures, a Parr shaker apparatus can be used.

-

Stir the reaction mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight, depending on the scale and hydrogen pressure. Monitor the reaction by TLC.

-

Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be purified by recrystallization if necessary. An off-white solid is typically obtained.

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic pathway.

Table 1: Synthesis of 3-(Methoxycarbonyl)-5-nitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | Dimethyl 5-nitroisophthalate | Generic Hydrolysis |

| Reagents | Methanol, Sodium Hydroxide | Generic Hydrolysis |

| Reaction Time | 2 hours | Generic Hydrolysis |

| Reaction Temperature | Reflux | Generic Hydrolysis |

| Yield | Typically high | - |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 3-(methoxycarbonyl)-5-nitrobenzoic acid | Catalytic Hydrogenation |

| Catalyst | 10% Pd/C or 20% Pd(OH)₂ | General Procedures |

| Solvent | Methanol | General Procedures |

| Hydrogen Pressure | 1 atm to 50 psi | General Procedures |

| Reaction Time | 1 - 16 hours | General Procedures |

| Reaction Temperature | Room Temperature | General Procedures |

| Yield | High to quantitative | - |

Note: Yields are highly dependent on reaction scale and purification methods.

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic route to this compound.

Alternative Synthetic Approaches

An alternative pathway involves the preparation of dimethyl 5-aminoisophthalate followed by a selective monohydrolysis to yield the target molecule. This route begins with the reduction of dimethyl 5-nitroisophthalate to dimethyl 5-aminoisophthalate, which is then selectively saponified. While conceptually straightforward, achieving selective monohydrolysis of the amino-diester can be challenging and may require careful optimization of reaction conditions to avoid the formation of the diacid or unreacted starting material.

Caption: Alternative synthesis via selective hydrolysis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the described procedures for their specific laboratory conditions and scale.

The Rising Therapeutic Potential of 3-Amino-5-(methoxycarbonyl)benzoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The scaffold of 3-Amino-5-(methoxycarbonyl)benzoic acid has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antioxidant, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the current state of research into these promising compounds, with a focus on their quantitative biological data, detailed experimental protocols for their evaluation, and visualization of key biological pathways and experimental workflows. The strategic placement of an amino group and a methoxycarbonyl group on the benzoic acid ring at the meta-positions offers unique opportunities for chemical modification, enabling the fine-tuning of physicochemical properties and biological targets. This guide aims to be an essential resource for researchers engaged in the discovery and development of next-generation therapeutics based on this promising chemical scaffold.

Quantitative Biological Activity Data

The biological evaluation of this compound derivatives has yielded a wealth of quantitative data, highlighting their potential in various therapeutic areas. This section summarizes the key findings in structured tables for ease of comparison and analysis.

Anticancer Activity

Derivatives of this compound have been investigated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivative (Compound 6 with nitro group) | HeLa | 22.9 µg/mL | [1] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate (Compound 14) | MCF-7 | 15.6 | [1] |

| Methyl 4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoate (Compound 2) | MCF-7 | 18.7 | [1] |

| Quinazolinone derivative (Compound 5) | MCF-7 | 100 µM/mL | [1] |

| 2-((2-(Thiophen-2-yl)acetyl)thio)benzoic acid | A549, Caco-2 | 239.88 µM/mL | [1] |

Antioxidant Activity

The antioxidant potential of these derivatives is crucial for mitigating oxidative stress-related pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly employed to evaluate their radical scavenging capabilities.

| Derivative | Assay | Inhibition (%) | Reference |

| 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivative (Compound 3d) | DPPH | 77 | [2] |

| 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivative (Compound 3d) | ABTS | 80 | [2] |

Enzyme Inhibitory Activity

The ability of these compounds to selectively inhibit enzymes implicated in disease pathogenesis is a significant area of investigation. Key targets include histone deacetylases (HDACs), acetylcholinesterase (AChE), and carbonic anhydrases (CAs). The inhibitory potency is often expressed as the inhibition constant (Ki) or IC50.

| Derivative | Target Enzyme | Ki (nM) | IC50 (µM) | Reference |

| 3-Amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)benzoic acid derivatives | HDAC8 | - | - | [1] |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | 0.325 ± 0.012 µM | - | |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (GST) | 92.41 ± 22.26 µM | - | |

| Benzoic acid | Tyrosinase | - | 119 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research. This section provides methodologies for key assays used to evaluate the biological activity of this compound derivatives.

Synthesis of this compound Amide Derivatives

A general method for the synthesis of amide derivatives involves the coupling of the carboxylic acid with an appropriate amine.

Procedure:

-

Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator such as N-hydroxysuccinimide (HOSu) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Amine Coupling: Stir the mixture at room temperature for 30 minutes, then add the desired amine (1 equivalent).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

This compound derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Test compound solutions (in methanol)

-

Ascorbic acid (positive control)

-

Methanol

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution. The IC50 value is determined from a plot of percent inhibition versus concentration.

Enzyme Inhibition Assays

The specific protocol for an enzyme inhibition assay will depend on the target enzyme. Below is a general framework.

General Procedure for Enzyme Inhibition Assay:

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivative.

-

Reaction Initiation: In a suitable assay plate, pre-incubate the enzyme with the inhibitor for a defined period. Initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. The inhibition constant (Ki) can be determined by performing kinetic studies at varying substrate and inhibitor concentrations and fitting the data to appropriate enzyme kinetic models.

Mandatory Visualizations

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is a hallmark of many cancers, making it a key target for anticancer drug development. Some benzoic acid derivatives have been shown to modulate this pathway.

Caption: Simplified PI3K/AKT signaling pathway and potential points of inhibition.

Experimental Workflow for Anticancer Drug Screening

The discovery of novel anticancer agents from a library of synthesized compounds typically follows a structured screening cascade to identify and characterize promising candidates.

Caption: A typical experimental workflow for anticancer drug screening.

Structure-Activity Relationship (SAR) Logic Diagram

Understanding the relationship between the chemical structure of the derivatives and their biological activity is crucial for rational drug design. This diagram illustrates key structural modifications and their potential impact on activity.

Caption: Structure-Activity Relationship (SAR) logic for derivative design.

References

- 1. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]

- 2. Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies | Semantic Scholar [semanticscholar.org]

Spectroscopic Data Analysis of 3-Amino-5-(methoxycarbonyl)benzoic acid: A Technical Guide

Disclaimer: Publicly available, comprehensive experimental spectroscopic data for 3-Amino-5-(methoxycarbonyl)benzoic acid is limited. This guide provides a framework for its analysis by presenting spectroscopic data for closely related compounds, detailed experimental protocols for data acquisition, and a logical workflow for spectral analysis. The provided data for related compounds should be used as a reference for interpreting the spectra of the target molecule once obtained.

Spectroscopic Data of Related Compounds

To aid in the spectral analysis of this compound, the following tables summarize the available spectroscopic data for 3-Aminobenzoic acid and 3-(Methoxycarbonyl)benzoic acid. These molecules share key structural features with the target compound and their spectral characteristics can provide valuable insights.

3-Aminobenzoic acid

Table 1: FT-IR Data for 3-Aminobenzoic acid

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretch (amine) | 3500-3300 |

| O-H stretch (carboxylic acid) | 3300-2500 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=O stretch (carboxylic acid) | 1710-1680 |

| C=C stretch (aromatic) | 1600-1450 |

| C-N stretch (amine) | 1340-1250 |

| C-O stretch (carboxylic acid) | 1320-1210 |

| O-H bend (carboxylic acid) | 960-900 (broad) |

Table 2: ¹H NMR Data for 3-Aminobenzoic acid [1][2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 12.45 | s | 1H | -COOH |

| 7.15 | t | 1H | Ar-H |

| 7.04-7.09 | m | 2H | Ar-H |

| 6.73-6.75 | m | 1H | Ar-H |

| 5.29 | s | 2H | -NH₂ |

Solvent: DMSO-d₆[1]

Table 3: ¹³C NMR Data for 3-Aminobenzoic acid [1]

| Chemical Shift (δ, ppm) | Assignment |

| 168.3 | -COOH |

| 149.2 | C-NH₂ |

| 131.7 | Ar-C |

| 129.3 | Ar-CH |

| 118.4 | Ar-CH |

| 117.1 | Ar-CH |

| 114.9 | Ar-CH |

Solvent: DMSO-d₆[1]

Table 4: UV-Vis Data for 3-Aminobenzoic acid [3]

| λmax (nm) |

| 194 |

| 226 |

| 272 |

3-(Methoxycarbonyl)benzoic acid

Table 5: ¹³C NMR Data for 3-(Methoxycarbonyl)benzoic acid [4]

| Chemical Shift (δ, ppm) | Assignment |

| 166.8 | -COOH |

| 166.1 | -COOCH₃ |

| 134.4 | Ar-C |

| 131.1 | Ar-C |

| 130.3 | Ar-CH |

| 129.6 | Ar-CH |

| 128.9 | Ar-CH |

| 52.4 | -OCH₃ |

Note: Specific solvent and instrument details were not fully available in the search results.

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data for a solid organic compound such as this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR)

Objective: To obtain the infrared spectrum of a solid sample to identify its functional groups.

Materials and Equipment:

-

FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Spatula

-

Sample of this compound (a few milligrams)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.[5] Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply Pressure: Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Data Acquisition: Collect the infrared spectrum of the sample. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent and a lint-free wipe.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Materials and Equipment:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes (5 mm)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

Vial and spatula

-

Pipette

-

Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[6]

-

Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[6] The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's signals.

-

Transfer to NMR Tube: Once the sample is fully dissolved, transfer the solution into a clean NMR tube using a pipette. The liquid level should be around 4-5 cm.[6]

-

Internal Standard: Add a small amount of an internal standard like TMS to the NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum.

-

Following the ¹H NMR, acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of the compound to identify the wavelengths of maximum absorbance (λmax), which is related to the electronic transitions within the molecule.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Suitable solvent (e.g., ethanol, methanol, or water) that does not absorb in the region of interest.

-

Sample of this compound

Procedure:

-

Solution Preparation: Prepare a stock solution of the sample by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent. Further dilutions may be necessary to obtain an absorbance reading within the linear range of the instrument (typically below 1.5).[7]

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[7]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will correct for any absorbance from the solvent and the cuvette itself.[7]

-

Sample Measurement: Rinse the cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[8]

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum.

Logical Workflow for Spectroscopic Data Analysis

The following diagram illustrates a logical workflow for the analysis of an unknown organic compound using various spectroscopic techniques.

This comprehensive approach, combining data from multiple spectroscopic techniques, is essential for the unambiguous structure elucidation of organic molecules.

References

- 1. rsc.org [rsc.org]

- 2. 3-Aminobenzoic acid(99-05-8) 1H NMR [m.chemicalbook.com]

- 3. UV-Vis Spectrum of 3-Aminobenzoic Acid | SIELC Technologies [sielc.com]

- 4. 3-(Methoxycarbonyl)benzoic acid | C9H8O4 | CID 601880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses [jove.com]

- 8. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

An In-depth Technical Guide to the Solubility and Stability of 3-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-Amino-5-(methoxycarbonyl)benzoic acid, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in common laboratory solvents. Furthermore, it outlines robust methodologies for evaluating its hydrolytic, thermal, and photostability, adhering to internationally recognized guidelines. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively handle, formulate, and assess the stability of this compound.

Physicochemical Properties

This compound is a solid, organic compound. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Physical Form | Solid |

| Boiling Point | 440.4 °C at 760 mmHg |

| Storage Conditions | 2-8°C, Protect from light, Keep in a dark place, sealed in dry conditions.[1] |

Solubility Profile

Given the absence of specific data, a detailed experimental protocol for determining the solubility of this compound is provided in Section 4.1.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| DMSO | 25 | Data not available |

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and application in drug development and other chemical syntheses. The following sections outline the key aspects of its stability and provide protocols for their evaluation.

Hydrolytic Stability

The ester and amino groups in this compound may be susceptible to hydrolysis under various pH conditions. A comprehensive assessment of its hydrolytic stability is essential.

Table 2: Hydrolytic Stability Study Parameters

| Parameter | Condition | Rationale |

| pH Range | 4.0, 7.0, 9.0 | To simulate acidic, neutral, and basic conditions. |

| Temperature | 25°C, 40°C, 50°C | To assess stability at ambient and accelerated conditions. |

| Duration | Up to 30 days | To observe potential long-term degradation. |

| Analysis | HPLC-UV | To quantify the remaining parent compound and detect degradation products. |

Thermal Stability

Understanding the thermal stability of the compound is crucial for determining appropriate manufacturing and storage conditions. Benzoic acid and its derivatives can undergo decarboxylation at elevated temperatures.

Table 3: Thermal Stability Study Parameters

| Parameter | Condition | Rationale |

| Method | Thermogravimetric Analysis (TGA) | To determine the onset of thermal decomposition. |

| Temperature Range | 25°C to 400°C | To cover a broad range of potential thermal stress. |

| Heating Rate | 10 °C/min | A standard rate for TGA analysis. |

| Atmosphere | Nitrogen | To prevent oxidative degradation during analysis. |

Photostability

Exposure to light can cause degradation of photosensitive compounds. The aromatic and amino moieties in this compound suggest a potential for photosensitivity.

Table 4: Photostability Study Parameters (ICH Q1B)

| Parameter | Condition | Rationale |

| Light Source | Option 1: Xenon lamp or Option 2: Cool white fluorescent and near-UV lamps | To simulate exposure to sunlight and artificial light. |

| Illumination | ≥ 1.2 million lux hours | Standard total illumination as per ICH guidelines. |

| Near UV Energy | ≥ 200 watt hours/m² | Standard near UV exposure as per ICH guidelines. |

| Sample Types | Solid-state, Solution | To assess stability in different physical forms. |

| Controls | Dark control (sample protected from light) | To differentiate between light-induced and thermal degradation. |

| Analysis | HPLC-UV | To quantify photodegradation and identify photoproducts. |

Experimental Protocols

Determination of Aqueous and Solvent Solubility

This protocol outlines a general method for determining the solubility of this compound using the isothermal shake-flask method.

Hydrolytic Stability Assessment (OECD 111 Guideline)

This protocol is designed to assess the rate of hydrolysis of this compound as a function of pH.

Photostability Assessment (ICH Q1B Guideline)

This protocol follows the ICH Q1B guideline for the photostability testing of new drug substances.

Potential Degradation Pathways

Based on the structure of this compound, two primary degradation pathways can be anticipated:

-

Hydrolysis of the Ester: Under acidic or basic conditions, the methoxycarbonyl group can hydrolyze to form the corresponding carboxylic acid, 3-amino-5-carboxybenzoic acid, and methanol.

-

Decarboxylation: At elevated temperatures, benzoic acid and its derivatives are known to undergo decarboxylation, which would lead to the formation of 3-aminoanisole.

Conclusion

While specific quantitative data on the solubility of this compound remains to be published, this guide provides robust and detailed experimental protocols for its determination. The stability of this compound, particularly concerning hydrolysis, thermal stress, and light exposure, is a critical consideration for its use in research and development. The outlined protocols, based on established international guidelines, offer a framework for generating reliable stability data. Understanding these parameters is essential for ensuring the quality, efficacy, and safety of any downstream applications of this important chemical intermediate. Further research is encouraged to establish a definitive quantitative solubility and stability profile for this compound.

References

Potential Research Applications of 3-Amino-5-(methoxycarbonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-(methoxycarbonyl)benzoic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the core research applications of this compound, focusing on its utility as a synthetic building block for anticancer and anti-inflammatory drugs. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound is an aromatic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules. Its trifunctional nature, featuring an amino group, a carboxylic acid, and a methyl ester, provides multiple reaction sites for chemical modification. This versatility has been exploited by researchers to generate libraries of derivatives with diverse pharmacological activities. This guide will explore two primary areas of application: the development of anticancer agents targeting histone deacetylase 8 (HDAC8) and the creation of anti-inflammatory compounds that act as P2Y14 receptor antagonists, thereby inhibiting the NLRP3 inflammasome pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 28179-47-7 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [2] |

| Appearance | Solid | [1][2] |

| Purity | 97-98% | [1][2] |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [2] |

Synthetic Protocols

Proposed Synthesis of this compound

The proposed synthesis is a two-step process starting from the commercially available 3,5-dinitrobenzoic acid.

Step 1: Reduction of 3,5-Dinitrobenzoic Acid to 3,5-Diaminobenzoic Acid

This step involves the reduction of the two nitro groups to amino groups. Catalytic hydrogenation is a common and effective method for this transformation.

-

Reaction Workflow:

-

Experimental Protocol:

-

In a high-pressure autoclave, suspend 3,5-dinitrobenzoic acid (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) or Raney nickel (typically 1-5 mol%).

-

Seal the autoclave and purge with nitrogen gas before introducing hydrogen gas to a pressure of 2-5 MPa.

-

Heat the reaction mixture to 70-150°C and stir vigorously for 2-10 hours, or until hydrogen uptake ceases.

-

After cooling to room temperature and carefully venting the hydrogen gas, filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 3,5-diaminobenzoic acid. The product can be further purified by recrystallization.

-

Step 2: Selective Mono-esterification of 3,5-Diaminobenzoic Acid

This step involves the conversion of the carboxylic acid group to a methyl ester. Fischer-Speier esterification is a standard method for this transformation. Achieving selective mono-esterification in the presence of two amino groups can be challenging, and optimization of reaction conditions is crucial.

-

Reaction Workflow:

-

Experimental Protocol:

-

Dissolve 3,5-diaminobenzoic acid (1 equivalent) in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Research Applications

Anticancer Activity: HDAC8 Inhibition

Derivatives of this compound have been investigated for their potential as anticancer agents, particularly as inhibitors of histone deacetylase 8 (HDAC8). HDAC8 is a class I histone deacetylase that plays a crucial role in the regulation of gene expression and is often overexpressed in various cancers. Inhibition of HDAC8 can lead to the accumulation of acetylated histones and non-histone proteins, such as p53, resulting in cell cycle arrest and apoptosis in cancer cells.

-

Signaling Pathway:

-

Quantitative Data:

A series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives, synthesized using a Michael addition reaction with a derivative of 3,5-diaminobenzoic acid, have shown promising cytotoxic activity against the HeLa cervical cancer cell line.[3][4]

| Compound | Cytotoxicity against HeLa cells (% inhibition) | Antioxidant Activity (DPPH, % inhibition) | Antioxidant Activity (ABTS, % inhibition) |

| 3d | Maximum Inhibition* | 77% | 80% |

*Note: The original study mentions "maximum inhibition" and "better activity than the standard drug" but does not provide a specific IC50 value.[3][4]

Anti-inflammatory Activity: P2Y14R Antagonism and NLRP3 Inflammasome Inhibition

Derivatives of this compound have been designed as potent antagonists of the P2Y14 receptor (P2Y14R), a G protein-coupled receptor involved in inflammatory processes. Activation of P2Y14R can contribute to the activation of the NLRP3 inflammasome, a multiprotein complex that plays a central role in innate immunity. Aberrant activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. By blocking the P2Y14R, these derivatives can inhibit the downstream activation of the NLRP3 inflammasome, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β and IL-18.

-

Signaling Pathway:

-

Quantitative Data:

A series of 3-amide-5-aryl benzoic acid derivatives have been synthesized and evaluated as P2Y14R antagonists.

| Compound | P2Y14R Antagonistic Activity (IC50) | Reference |

| 11m | 2.18 nM | [5] |

| 16c | 1.77 nM | [6] |

Conclusion

This compound is a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and anti-inflammatory agents through the modulation of key biological targets such as HDAC8 and the P2Y14 receptor. The synthetic accessibility of this scaffold, coupled with the potent biological activities of its derivatives, makes it an attractive starting point for the development of novel therapeutics. The experimental protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further explore the therapeutic potential of this promising class of compounds. Further research is warranted to optimize the pharmacological properties of these derivatives and to fully elucidate their mechanisms of action in preclinical and clinical settings.

References

- 1. cris.biu.ac.il [cris.biu.ac.il]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN101570522B - Synthetic method suitable for industrial production of active ester - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Biological Role of 3-Amino-5-(methoxycarbonyl)benzoic acid: A Review of Current Knowledge

For Immediate Release

Shanghai, China – December 25, 2025 – Despite significant interest in the therapeutic potential of benzoic acid derivatives, a comprehensive understanding of the specific mechanism of action of 3-Amino-5-(methoxycarbonyl)benzoic acid within biological systems remains elusive. Extensive searches of current scientific literature and databases have revealed a notable absence of detailed studies elucidating its direct biological targets, associated signaling pathways, and quantitative pharmacological data.

This technical guide addresses the current landscape of knowledge surrounding this compound, acknowledging the existing information gap. While in-depth mechanistic data for this specific compound is not available, this document will provide a contextual overview of the known biological activities of the broader class of aminobenzoic acid derivatives to offer a foundation for future research endeavors.

Current State of Research on this compound

As of the date of this publication, there are no publicly available, peer-reviewed studies that detail the specific mechanism of action of this compound. Screening assays and pharmacological studies focusing on this molecule have not been reported in the accessible scientific literature. Consequently, information regarding its binding affinities, IC50 values against specific targets, and its influence on cellular signaling pathways is not known.

It is crucial to distinguish this compound from other compounds with similar naming conventions. For instance, "Mitochonic acid 5 (MA-5)," a compound with a distinct chemical structure (C18H13F2NO3) from this compound (C9H9NO4), has been studied for its role in activating the MAPK–ERK–Yap signaling pathway and promoting mitophagy. These findings are specific to MA-5 and cannot be extrapolated to this compound.

Biological Activities of the Aminobenzoic Acid Scaffold: A General Overview

While specific data on this compound is lacking, the broader family of aminobenzoic acid derivatives has been the subject of various pharmacological investigations. These studies provide a general context for the potential, yet unconfirmed, biological activities of related compounds. It is imperative to note that the position and nature of substituents on the aminobenzoic acid core structure profoundly influence the biological activity.

Some of the reported biological activities for various aminobenzoic acid derivatives include:

-

Antimicrobial Activity: Certain para-aminobenzoic acid (PABA) derivatives are known to act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] This inhibition leads to a bacteriostatic effect.

-

Anticholinesterase Activity: Derivatives of m-aminobenzoic acid have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This line of research is relevant to the development of therapeutics for neurodegenerative diseases.

-

Anticancer and Cytotoxic Effects: Various synthetic derivatives of aminobenzoic acid have been investigated for their potential as anticancer agents.[4][5] For example, certain 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives have been screened for cytotoxicity against cancer cell lines.[4]

-

Anti-inflammatory Properties: The aminobenzoic acid scaffold has been utilized in the design of compounds with anti-inflammatory potential.[6]

-

Anti-sickling Properties: Some benzoic acid derivatives have been studied for their ability to interfere with the polymerization of hemoglobin S, a key event in sickle cell disease.

A conceptual representation of a generalized experimental workflow for screening novel compounds, such as derivatives of aminobenzoic acid, is provided below. This diagram illustrates a typical process and does not represent a specific experiment conducted on this compound.

Future Directions and Conclusion

The absence of specific biological data for this compound highlights a clear opportunity for future research. A systematic investigation, beginning with broad pharmacological screening, is necessary to identify any potential biological activities. Should any significant activity be observed, subsequent studies could then focus on target identification, elucidation of the mechanism of action, and structure-activity relationship (SAR) analysis.

This document serves to accurately represent the current state of knowledge and to prevent the misattribution of biological activities from related but distinct chemical compounds. Further research is strongly encouraged to explore the potential of this and other understudied benzoic acid derivatives.

References

- 1. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Aminobenzoic acid? [synapse.patsnap.com]

- 3. Synthesis, anticholinesterase activity and structure-activity relationships of m-Aminobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3-Amino-5-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, purification, characterization, and potential applications of 3-Amino-5-(methoxycarbonyl)benzoic acid. This compound is a valuable building block in medicinal chemistry and drug discovery, particularly as a scaffold or linker in the synthesis of novel chemical entities.

Compound Information

| Property | Value |

| CAS Number | 28179-47-7 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Solid |

| Boiling Point | 440.4°C at 760 mmHg |

| Purity | Typically ≥98% |

| Storage | 4°C, protect from light |

Synthesis Protocols

Two primary routes are proposed for the synthesis of this compound:

Route A: Selective Reduction and Esterification of 3,5-Dinitrobenzoic acid

This route involves the selective reduction of one nitro group of 3,5-dinitrobenzoic acid, followed by esterification of the carboxylic acid.

Caption: Synthesis of this compound via selective reduction and esterification.

Route B: Esterification of 3-Aminobenzoic acid followed by a directed functionalization (Hypothetical)

A more direct approach involves the esterification of 3-aminobenzoic acid. However, achieving regioselectivity for further functionalization at the 5-position would require specific directing groups. A more straightforward approach is the esterification of commercially available 3-amino-5-substituted benzoic acids where the substituent can be converted to a carboxylic acid.

A plausible and more direct synthesis involves the Fischer esterification of 3-aminobenzoic acid.[1]

Caption: Synthesis of this compound via esterification of 3-aminobenzoic acid.

Detailed Experimental Protocol (Route A)

Step 1: Selective Reduction of 3,5-Dinitrobenzoic acid to 3-Amino-5-nitrobenzoic acid

This procedure is adapted from the general principles of selective nitro group reduction.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dinitrobenzoic acid (1 eq.) in an appropriate solvent such as ethanol or aqueous ammonia.

-

Reagent Addition: Prepare a solution of a reducing agent like sodium sulfide (Na₂S) or ammonium hydrosulfide (NH₄HS) (typically 1.1-1.5 eq.) in water. Add this solution dropwise to the stirred solution of 3,5-dinitrobenzoic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., HCl) to precipitate the product. Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-amino-5-nitrobenzoic acid.

Step 2: Esterification to Methyl 3-amino-5-nitrobenzoate

This is a standard Fischer esterification procedure.

-

Reaction Setup: Suspend 3-amino-5-nitrobenzoic acid (1 eq.) in anhydrous methanol.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq.) to the suspension.

-

Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

Work-up and Isolation: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product can then be extracted with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

Step 3: Reduction to this compound

This step involves the reduction of the remaining nitro group.

-

Reaction Setup: Dissolve methyl 3-amino-5-nitrobenzoate (1 eq.) in a suitable solvent like methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Reaction Conditions: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up and Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent to yield the final product, this compound.

Purification and Quality Control

Purification of the final product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water). The purity of this compound should be assessed using High-Performance Liquid Chromatography (HPLC).

HPLC Protocol for Purity Analysis

This protocol is based on general methods for analyzing aminobenzoic acid isomers.[3][4]

| HPLC Parameters | |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Application Notes: Use in Solid-Phase Synthesis

This compound is a trifunctional molecule that can be utilized as a versatile linker in solid-phase organic synthesis (SPOS). The amino, carboxylic acid, and methyl ester functionalities offer orthogonal handles for immobilization and further diversification.

Caption: Workflow for using this compound as a linker in solid-phase synthesis.

Protocol for Immobilization on Aminomethyl Resin

This protocol describes the attachment of this compound to an aminomethyl polystyrene resin via its carboxylic acid group.

Materials:

-

Aminomethyl polystyrene resin (100-200 mesh)

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the aminomethyl polystyrene resin in DCM for 1 hour in a solid-phase synthesis vessel.

-

Washing: Wash the resin sequentially with DMF (3x) and DCM (3x).

-

Activation: In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF. Allow the mixture to pre-activate for 15 minutes.

-

Coupling: Add the activated linker solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

-

Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum.

The free amino group of the immobilized linker can then be used as a starting point for peptide synthesis or the attachment of other molecules. The methyl ester provides a further point for diversification, for example, through hydrolysis to the corresponding carboxylic acid followed by amide bond formation. The final product can be cleaved from the resin using standard trifluoroacetic acid (TFA) cleavage cocktails.[5]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

Application Notes: 3-Amino-5-(methoxycarbonyl)benzoic Acid in Solid-Phase Peptide Synthesis

Introduction

3-Amino-5-(methoxycarbonyl)benzoic acid is an aromatic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) as a rigid scaffold or building block. Its meta-substitution pattern introduces a distinct bend or "turn" into the peptide backbone, making it an invaluable tool for constraining peptide conformation. This conformational rigidity is crucial in drug discovery and chemical biology for designing peptidomimetics, combinatorial libraries, and probes with enhanced binding affinity, selectivity, and proteolytic stability. The presence of the methoxycarbonyl group offers an additional site for further chemical modification or diversification.

Key Applications

-

Scaffold for Combinatorial Libraries: The rigid structure of this compound makes it an excellent central scaffold for creating diverse chemical libraries. Different substituents can be attached to the peptide chains extending from the amino and carboxyl groups, allowing for the generation of a wide array of compounds for high-throughput screening.

-

Induction of Secondary Structures: By inserting this building block into a peptide sequence, researchers can induce specific secondary structures, such as β-turns. This is critical for mimicking the bioactive conformation of natural peptides and proteins, particularly in the design of receptor ligands and enzyme inhibitors.

-

Development of Peptidomimetics: It serves as a non-natural amino acid to create peptidomimetics with improved pharmacological properties. The aromatic core can enhance stability against enzymatic degradation compared to natural peptide bonds.

Experimental Protocols

This section details the protocol for incorporating this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

1. Materials and Reagents

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

This compound

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or Collidine

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

-

Deprotection solution: 20% Piperidine in DMF

-

Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Washing solvents: Methanol, Diethyl ether

2. Protocol for Coupling this compound

This protocol assumes the synthesis is proceeding from the C-terminus to the N-terminus on a solid support. The N-terminus of the growing peptide chain has been deprotected (free -NH₂ group).

-

Step 1: Swelling the Resin

-

Swell the resin in DMF for 30-60 minutes.

-

-

Step 2: Activation of this compound

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in a minimal amount of DMF.

-

Allow the activation mixture to pre-activate for 5-10 minutes.

-

-

Step 3: Coupling to the Resin-Bound Peptide

-

Drain the DMF from the swollen and deprotected resin.

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The extended coupling time is often necessary due to the reduced reactivity of the aromatic amine.

-

-

Step 4: Washing

-

Drain the reaction mixture.

-

Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove excess reagents and byproducts.

-

-

Step 5: Capping (Optional but Recommended)

-

To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

-

Wash the resin again as described in Step 4.

-

-

Step 6: Fmoc Deprotection of the Next Amino Acid

-

If another amino acid is to be added after the scaffold, the Fmoc protecting group of that amino acid must be removed using 20% piperidine in DMF.

-

3. Peptide Cleavage and Deprotection

-

After synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with the cleavage cocktail (e.g., 95% TFA/2.5% TIS/2.5% H₂O) for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

4. Purification

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data

The efficiency of incorporating rigid scaffolds like this compound can be lower than standard amino acids. The following table summarizes typical coupling conditions and expected outcomes.

| Parameter | Condition/Value | Notes |

| Building Block | This compound | - |

| Equivalents Used | 3 eq. | Relative to resin functionalization. |

| Coupling Reagent | HBTU / HATU (3 eq.) | HATU may offer slightly better efficiency for difficult couplings. |

| Base | DIPEA / Collidine (6 eq.) | Collidine is a weaker base and can sometimes reduce side reactions. |

| Coupling Time | 2 - 4 hours | Longer coupling times are generally required. |

| Monitoring | Kaiser Test | A negative Kaiser test (beads remain colorless) indicates a complete reaction. |

| Expected Purity (Crude) | 60-80% | Purity is highly dependent on the overall sequence. |

Diagrams

Below are diagrams illustrating the key processes described.